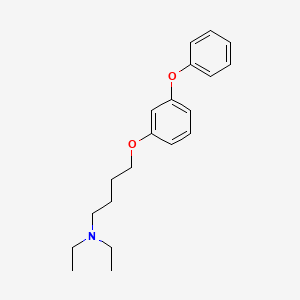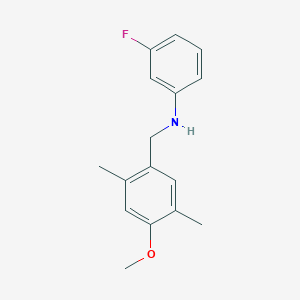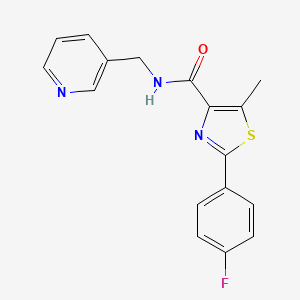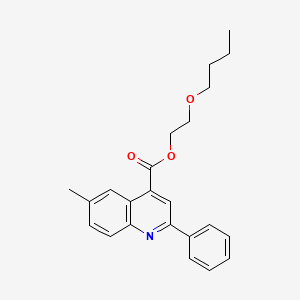
N,N-diethyl-4-(3-phenoxyphenoxy)-1-butanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-4-(3-phenoxyphenoxy)-1-butanamine, also known as WB4101, is a selective antagonist of the α1-adrenergic receptor. This compound has been widely used in scientific research to investigate the role of α1-adrenergic receptors in various physiological and pathological processes.
作用机制
N,N-diethyl-4-(3-phenoxyphenoxy)-1-butanamine selectively binds to and inhibits the activity of α1-adrenergic receptors, which are G protein-coupled receptors that are widely distributed throughout the body. There are three subtypes of α1-adrenergic receptors (α1A, α1B, and α1D), and this compound has been shown to be a selective antagonist of the α1A subtype. By inhibiting the activity of α1-adrenergic receptors, this compound can block the effects of the endogenous ligands norepinephrine and epinephrine, which normally activate these receptors and stimulate various physiological responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific tissue or organ system being studied. In general, however, this compound has been shown to reduce smooth muscle contraction, lower blood pressure, and decrease cardiac contractility. These effects are consistent with the known functions of α1-adrenergic receptors in these tissues. In addition, this compound has been shown to inhibit the growth and proliferation of prostate cancer cells, suggesting a potential therapeutic use for this compound.
实验室实验的优点和局限性
One advantage of using N,N-diethyl-4-(3-phenoxyphenoxy)-1-butanamine in lab experiments is its selectivity for the α1A subtype of α1-adrenergic receptors. This allows researchers to specifically target this receptor subtype and study its effects without interfering with the activity of other receptor subtypes. However, one limitation of using this compound is its relatively low potency compared to other α1-adrenergic receptor antagonists. This can make it more difficult to achieve complete inhibition of receptor activity at lower concentrations of the compound.
未来方向
There are several future directions for research on N,N-diethyl-4-(3-phenoxyphenoxy)-1-butanamine. One area of interest is the use of this compound as a potential therapeutic agent for the treatment of hypertension and other cardiovascular diseases. Another area of interest is the investigation of the role of α1-adrenergic receptors in the development and progression of cancer, and the potential use of this compound as a cancer therapy. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on different tissues and organ systems.
合成方法
The synthesis of N,N-diethyl-4-(3-phenoxyphenoxy)-1-butanamine involves several steps, starting with the reaction of 3-phenoxyphenol with ethyl bromoacetate to form ethyl 3-phenoxyphenylacetate. This intermediate is then reacted with diethylamine to form this compound. The overall yield of this synthesis method is around 30%.
科学研究应用
N,N-diethyl-4-(3-phenoxyphenoxy)-1-butanamine has been used extensively in scientific research to investigate the role of α1-adrenergic receptors in various physiological and pathological processes. For example, it has been used to study the effects of α1-adrenergic receptor antagonism on blood pressure regulation, cardiac function, and smooth muscle contraction. In addition, this compound has been used to investigate the role of α1-adrenergic receptors in the development and progression of certain diseases, such as hypertension and prostate cancer.
属性
IUPAC Name |
N,N-diethyl-4-(3-phenoxyphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-3-21(4-2)15-8-9-16-22-19-13-10-14-20(17-19)23-18-11-6-5-7-12-18/h5-7,10-14,17H,3-4,8-9,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALNPUVJSSSNOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=CC(=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027657.png)
![4-chloro-3-ethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B5027658.png)
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5027662.png)
![benzyl N-[2-(benzoylamino)-3-(2-furyl)acryloyl]-beta-alaninate](/img/structure/B5027666.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5027677.png)
![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-2-isopropyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5027698.png)


![5-[2-(benzyloxy)-3,5-diiodobenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027713.png)
![4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxo-1-phenyl-1-butanone](/img/structure/B5027725.png)
![1-[1-(2-naphthylmethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5027738.png)


![2-nitro-2-[phenyl(4-propylphenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5027754.png)